molecular formula C17H18N2O4 B14680485 [(2-Anilino-2-oxoethyl)(4-methoxyphenyl)amino]acetic acid CAS No. 35676-11-0

[(2-Anilino-2-oxoethyl)(4-methoxyphenyl)amino]acetic acid

Cat. No.: B14680485
CAS No.: 35676-11-0
M. Wt: 314.34 g/mol
InChI Key: ZLQCLOOLJSTFMY-UHFFFAOYSA-N
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Description

[(2-Anilino-2-oxoethyl)(4-methoxyphenyl)amino]acetic acid is an organic compound with a complex structure that includes both aniline and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Anilino-2-oxoethyl)(4-methoxyphenyl)amino]acetic acid typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . This method ensures the formation of the desired compound with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(2-Anilino-2-oxoethyl)(4-methoxyphenyl)amino]acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aniline and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

[(2-Anilino-2-oxoethyl)(4-methoxyphenyl)amino]acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of [(2-Anilino-2-oxoethyl)(4-methoxyphenyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

[(2-Anilino-2-oxoethyl)(4-methoxyphenyl)amino]acetic acid can be compared with other similar compounds such as:

    Anilides: These compounds share the aniline group and exhibit similar chemical reactivity.

    Methoxyphenyl derivatives: Compounds with methoxyphenyl groups have comparable properties and applications.

List of Similar Compounds

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

35676-11-0

Molecular Formula

C17H18N2O4

Molecular Weight

314.34 g/mol

IUPAC Name

2-(N-(2-anilino-2-oxoethyl)-4-methoxyanilino)acetic acid

InChI

InChI=1S/C17H18N2O4/c1-23-15-9-7-14(8-10-15)19(12-17(21)22)11-16(20)18-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,18,20)(H,21,22)

InChI Key

ZLQCLOOLJSTFMY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2)CC(=O)O

Origin of Product

United States

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